- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25

Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

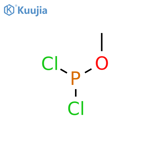

92611-10-4 structure

Nome del prodotto:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE

- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

- methoxy N,N,N',N'-tetraisopropylphosphordiamidite

- methyl N,N,N',N'-tetraisopropylphosphordiamidite

- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite

- methyl tetraisopropylphosphorodiamidite

- Bis(diisopropylamino)methoxyphosphine

- Bis(diisopropylamino)methoxyphosphine;

- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)

- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite

- 92611-10-4

- SCHEMBL631105

- AKOS024375420

- G78188

- DTXSID40352994

- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite

- bis(diisopropylamino) methoxyphosphine

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester

- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE

- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite

- DB-009762

- starbld0015074

- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%

- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine

-

- MDL: MFCD00451020

- Inchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

- Chiave InChI: YFYBXOIQXOOUCI-UHFFFAOYSA-N

- Sorrisi: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Proprietà calcolate

- Massa esatta: 278.21200

- Massa monoisotopica: 262.21740061g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 17

- Conta legami ruotabili: 7

- Complessità: 172

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 15.7Ų

- Conta Tautomer: niente

- XLogP3: 3.6

Proprietà sperimentali

- Colore/forma: liquido

- Densità: 0.915 g/mL at 25 °C(lit.)

- Punto di ebollizione: 74-75 °C/0.45 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >

- Indice di rifrazione: n20/D 1.461(lit.)

- PSA: 42.59000

- LogP: 3.97850

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII

- WGK Germania:3

- Codice categoria di pericolo: 14-36/37/38

- Istruzioni di sicurezza: 7-26-36

- CODICI DEL MARCHIO F FLUKA:10

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R14; R36/37/38

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Dati doganali

- CODICE SA:2929909090

- Dati doganali:

Codice doganale cinese:

2929909090Panoramica:

2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 100mg |

¥0.0 | 2023-07-10 | |

| 1PlusChem | 1P003SHS-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 5g |

$113.00 | 2024-04-20 | |

| 1PlusChem | 1P003SHS-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$178.00 | 2024-04-20 | |

| Aaron | AR003SQ4-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 5g |

$100.00 | 2025-02-12 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-5g |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 5g |

¥775.0 | 2024-07-19 | |

| 1PlusChem | 1P003SHS-1g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 1g |

$60.00 | 2024-04-20 | |

| Aaron | AR003SQ4-250mg |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 250mg |

$15.00 | 2025-02-12 | |

| A2B Chem LLC | AB76096-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$194.00 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 5g |

¥1181.16 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |

92611-10-4 | 5g |

¥1,091.00 | 2023-07-10 |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

Riferimento

- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Diethyl ether

Riferimento

- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt

Riferimento

- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

Riferimento

- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

Riferimento

- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt

Riferimento

- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Chloroform ; 10 min, rt

Riferimento

- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C

Riferimento

- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Letteratura correlata

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester) Prodotti correlati

- 164352-77-6(5-(Difluoromethyl)-4-ethyl-4h-1,2,4-triazole-3-thiol)

- 2416229-25-7(5-methyl-N-(naphthalen-2-yl)-2-oxabicyclo3.1.1heptane-1-carboxamide)

- 1368815-20-6(1-1-(4-ethoxyphenyl)cyclopropylethan-1-one)

- 1268520-70-2(trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid)

- 899758-31-7(N-2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(4-methoxyphenyl)propanamide)

- 896285-81-7(N'-2-(4-chlorophenyl)ethyl-N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2138362-24-8(1-(2-ethylhexyl)-3-methyl-1H-pyrazol-4-amine)

- 88267-97-4(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol)

- 73927-07-8(1,1'-sulfanediylbis(4-iodobenzene))

- 1270840-62-4(3-methyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole)

Fornitori consigliati

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso